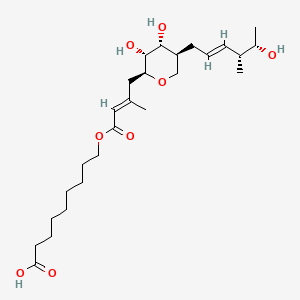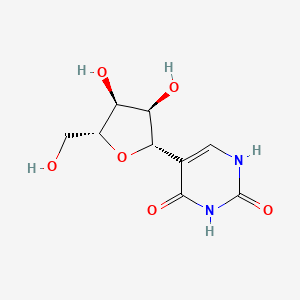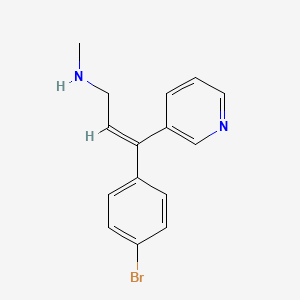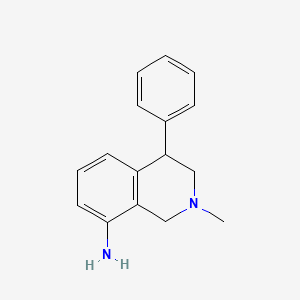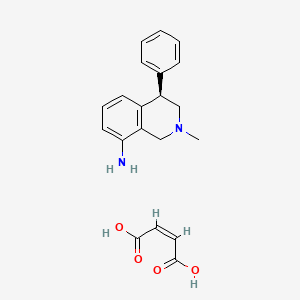
3,4,5-trimetil-1H-pirrol-2-carbaldehído
Descripción general
Descripción
“3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H11NO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Molecular Structure Analysis
The molecular structure of “3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with three methyl groups and one formyl group .
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los derivados de pirrol, incluido el “3,4,5-trimetil-1H-pirrol-2-carbaldehído”, son unidades heterocíclicas versátiles que exhiben una amplia gama de acciones farmacológicas con un alto valor terapéutico . Son bloques de construcción fundamentales para muchas moléculas biológicamente activas y han llamado la atención en los campos de la química médica y orgánica .
Ciencia de los materiales
Los derivados de pirrol también se utilizan en la ciencia de los materiales . Su versatilidad, selectividad y biocompatibilidad los convierten en herramientas valiosas para diseñar y desarrollar nuevos materiales .
Catálisis
Los derivados de pirrol juegan un papel crucial en la catálisis . Están involucrados en vías sintéticas modernas que incluyen metales, nanomateriales y métodos complejos de catálisis heterogénea .
Química verde
Los derivados de pirrol se utilizan en los principios de la química verde, como los métodos basados en disolventes verdes, los métodos asistidos por microondas y los métodos sin disolventes en la síntesis de pirroles . Estos métodos son respetuosos con el medio ambiente y sostenibles .
Aplicaciones biomédicas
Los derivados de pirrol tienen diversas aplicaciones biomédicas . Son muy similares a las bases púricas adenina y guanina, lo que los hace interesantes para los químicos medicinales .
Direcciones Futuras
The future directions for the study of “3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their diverse biological activities, these compounds could be potential targets for drug discovery and development .
Mecanismo De Acción
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde can be influenced by various environmental factors . For instance, its solubility in organic solvents like ethanol and dimethylformamide can affect its distribution and availability in the body . Furthermore, its stability may be affected by factors such as temperature, pH, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It is involved in the synthesis of biologically active molecules, including porphyrins and bile pigments . The compound interacts with various enzymes and proteins during these biochemical processes. For instance, it can act as a substrate for enzymes involved in the synthesis of porphyrins, which are essential for the formation of heme and chlorophyll. The nature of these interactions typically involves the formation of covalent bonds between the compound and the active sites of the enzymes, facilitating the synthesis of the desired products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can cause sustained changes in cellular metabolism and gene expression, leading to alterations in cell function.
Dosage Effects in Animal Models
The effects of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. For example, the compound can be metabolized by enzymes involved in the synthesis of porphyrins, leading to the production of heme and chlorophyll. These metabolic pathways are essential for maintaining cellular function and overall metabolic balance .
Transport and Distribution
The transport and distribution of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects on cellular function .
Subcellular Localization
The subcellular localization of 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its overall biochemical effects .
Propiedades
IUPAC Name |
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDHGLXYWXXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949948 | |
| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27226-50-2 | |
| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





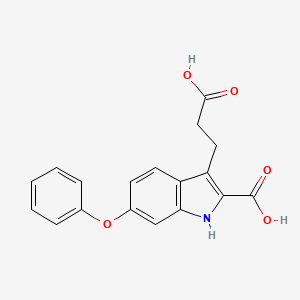
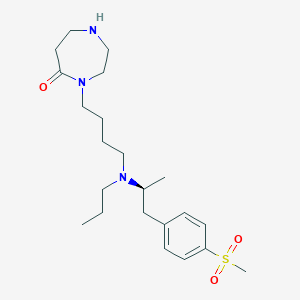


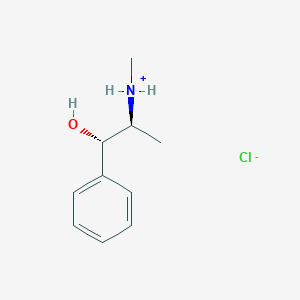
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
